molecular formula C11H11ClN2O3 B15291942 3-Chloro-1-(4-nitrophenyl)piperidin-2-one

3-Chloro-1-(4-nitrophenyl)piperidin-2-one

Cat. No.: B15291942
M. Wt: 254.67 g/mol
InChI Key: LHIRWJFHQFVEEV-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-nitrophenyl)piperidin-2-one is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a piperidinone ring substituted with a chloro group and a nitrophenyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 4-chloronitrobenzene with piperidine. One common method includes heating a mixture of 4-chloronitrobenzene, sodium carbonate, and piperidine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes often incorporate steps to minimize waste and optimize the use of reagents .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-(4-nitrophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-nitrophenyl)piperidin-2-one depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final synthesized compound and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
  • 1-(4-Nitrophenyl)-2-piperidinone
  • 4-tert-Butylbenzylamine

Uniqueness

3-Chloro-1-(4-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical research .

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

3-chloro-1-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H11ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h3-6,10H,1-2,7H2

InChI Key

LHIRWJFHQFVEEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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